(2S)-2-(2-methoxypropan-2-yl)pyrrolidine

Description

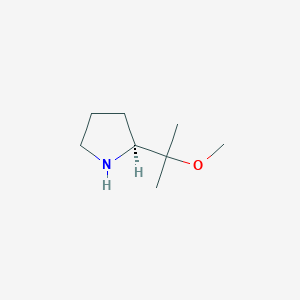

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(2-methoxypropan-2-yl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(2,10-3)7-5-4-6-9-7/h7,9H,4-6H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGUMFCNPREQSF-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCCN1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CCCN1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369782 | |

| Record name | (2S)-2-(2-Methoxypropan-2-yl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118971-00-9 | |

| Record name | (2S)-2-(2-Methoxypropan-2-yl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2S)-2-(2-methoxypropan-2-yl)pyrrolidine

This guide provides a comprehensive overview of a robust and stereoselective synthetic route to (2S)-2-(2-methoxypropan-2-yl)pyrrolidine, a chiral pyrrolidine derivative with significant potential in pharmaceutical research and asymmetric catalysis. The described methodology leverages the readily available chiral pool starting material, (S)-proline, and employs a key Grignard reaction to construct the target molecule. This document is intended for researchers, scientists, and drug development professionals seeking a detailed, practical, and scientifically grounded approach to the synthesis of this and structurally related compounds.

Introduction: The Significance of Chiral Pyrrolidines

The substituted chiral pyrrolidine motif is a cornerstone in the architecture of numerous biologically active natural products and synthetic pharmaceuticals.[1] This privileged scaffold is also central to the design of highly effective organocatalysts, which offer an environmentally benign alternative to metal-based catalysts for various asymmetric transformations.[1][2] The specific target of this guide, this compound, features a sterically demanding tertiary ether substituent at the C2 position, making it a valuable building block for creating unique chemical entities with tailored pharmacological profiles or catalytic activities.[3] The synthesis of such chiral amines is a critical endeavor, often requiring precise control of stereochemistry.[4]

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the target molecule, this compound, points to (S)-proline as an ideal and cost-effective chiral starting material. The key carbon-carbon bond formation can be achieved through the nucleophilic addition of a suitable organometallic reagent to an electrophilic proline derivative. A Grignard reagent is a prime candidate for this transformation due to its high reactivity and commercial availability.

Caption: Retrosynthetic analysis of the target molecule.

The forward synthesis, therefore, involves three principal stages:

-

Protection and Activation of (S)-Proline: The carboxylic acid and the secondary amine of proline must be appropriately protected and the carboxyl group activated for the subsequent Grignard addition.

-

Grignard Reaction: The stereoselective addition of a 2-methoxypropan-2-yl magnesium halide to the activated proline derivative.

-

Deprotection: Removal of the protecting groups to yield the final product.

Detailed Synthetic Protocol

This section outlines a step-by-step procedure for the synthesis of this compound, commencing from (S)-proline.

Materials and Methods

| Reagent/Solvent | Grade | Supplier |

| (S)-Proline | ≥99% | Sigma-Aldrich |

| Boc Anhydride (Di-tert-butyl dicarbonate) | Reagent Grade | Acros Organics |

| N,O-Dimethylhydroxylamine hydrochloride | 98% | Alfa Aesar |

| N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) | 98% | Combi-Blocks |

| 1-Hydroxybenzotriazole (HOBt) | Anhydrous | Oakwood Chemical |

| 2-Bromo-2-methylpropane | 98% | TCI Chemicals |

| Magnesium turnings | 99.5% | Fisher Scientific |

| Methanol | Anhydrous | J.T. Baker |

| Sodium methoxide | 95% | Strem Chemicals |

| Diethyl ether | Anhydrous | EMD Millipore |

| Dichloromethane (DCM) | Anhydrous | Macron Fine Chemicals |

| Trifluoroacetic acid (TFA) | Reagent Grade | VWR |

Experimental Workflow

Caption: Overall experimental workflow for the synthesis.

Step-by-Step Procedure

Step 1: Synthesis of (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (Boc-Pro-OH)

-

To a stirred suspension of (S)-proline (10.0 g, 86.9 mmol) in a mixture of dioxane (100 mL) and water (50 mL) at 0 °C, add sodium hydroxide (3.82 g, 95.6 mmol) in water (20 mL).

-

Add di-tert-butyl dicarbonate (Boc₂O) (20.8 g, 95.6 mmol) portion-wise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with diethyl ether (2 x 50 mL).

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford Boc-Pro-OH as a white solid.

Rationale: The Boc protecting group is installed on the secondary amine of proline to prevent its interference in the subsequent Grignard reaction and to enhance its solubility in organic solvents.

Step 2: Synthesis of (S)-tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate (Boc-Pro-Weinreb Amide)

-

To a solution of Boc-Pro-OH (15.0 g, 69.7 mmol) in anhydrous dichloromethane (DCM) (200 mL) at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (7.48 g, 76.7 mmol), 1-hydroxybenzotriazole (HOBt) (10.3 g, 76.7 mmol), and N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) (14.7 g, 76.7 mmol).

-

Add N,N-diisopropylethylamine (DIPEA) (26.8 mL, 153.4 mmol) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Wash the reaction mixture with 1 M HCl (2 x 100 mL), saturated aqueous sodium bicarbonate (2 x 100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the Weinreb amide as a colorless oil.

Rationale: The conversion of the carboxylic acid to a Weinreb amide provides a stable intermediate that reacts with Grignard reagents to afford ketones (in this case, an intermediate that readily proceeds to the tertiary alcohol) without over-addition, which can be a problem with esters or acid chlorides.

Step 3: Preparation of 2-methoxy-2-methylpropane and its Grignard Reagent

Note: This step should be performed with strict exclusion of moisture and air.

-

Synthesis of 2-methoxy-2-methylpropane: To a solution of sodium methoxide (5.4 g, 100 mmol) in anhydrous methanol (100 mL) at 0 °C, add 2-bromo-2-methylpropane (13.7 g, 100 mmol) dropwise. Allow the reaction to stir at room temperature for 24 hours. The product, methyl tert-butyl ether (MTBE), can be carefully distilled from the reaction mixture. Alternatively, commercial MTBE can be used.

-

Formation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an argon atmosphere, place magnesium turnings (2.43 g, 100 mmol). Add a small crystal of iodine to initiate the reaction.

-

Add a solution of 2-bromo-2-methylpropane (13.7 g, 100 mmol) in anhydrous diethyl ether (100 mL) dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Step 4: Grignard Addition to the Weinreb Amide

-

To a solution of the Boc-Pro-Weinreb amide (10.0 g, 38.7 mmol) in anhydrous diethyl ether (150 mL) at -78 °C under an argon atmosphere, add the freshly prepared 2-methoxypropan-2-ylmagnesium bromide solution (approx. 1 M in diethyl ether, 42.6 mL, 42.6 mmol) dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to 0 °C over 1 hour.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

-

Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-tert-butyl 2-(2-methoxypropan-2-yl)pyrrolidine-1-carboxylate.

Rationale: The nucleophilic addition of the Grignard reagent to the Weinreb amide forms a stable chelated intermediate, which upon acidic workup, would typically yield a ketone. In this specific case with a tertiary Grignard, the intermediate directly leads to the protected tertiary alcohol upon workup. The low temperature (-78 °C) is crucial to control the reactivity and minimize side reactions.

Step 5: Deprotection to Yield this compound

-

Dissolve the crude protected product from the previous step in dichloromethane (50 mL).

-

Add trifluoroacetic acid (TFA) (20 mL) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

-

Dissolve the residue in water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any non-basic impurities.

-

Basify the aqueous layer to pH > 12 with 6 M NaOH at 0 °C.

-

Extract the product with dichloromethane (4 x 50 mL).

-

Combine the organic layers, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to afford the final product, this compound. Further purification can be achieved by distillation under reduced pressure.

Rationale: Trifluoroacetic acid is a strong acid that efficiently cleaves the Boc protecting group. The final basic workup and extraction isolate the free amine product.

Characterization and Purity Assessment

| Analysis | Expected Results |

| ¹H NMR | Consistent with the structure of this compound. |

| ¹³C NMR | Presence of all expected carbon signals. |

| Mass Spec (ESI) | [M+H]⁺ peak corresponding to the molecular weight (144.23 g/mol ). |

| Chiral HPLC | Determination of enantiomeric excess (expected >98% ee). |

| Boiling Point | Approximately 173.5°C.[3] |

Safety Considerations

-

Grignard Reagents: Highly reactive and pyrophoric. Must be handled under an inert atmosphere and away from moisture.

-

Anhydrous Solvents: Diethyl ether is extremely flammable. All operations should be conducted in a well-ventilated fume hood.

-

Trifluoroacetic Acid: Highly corrosive. Handle with appropriate personal protective equipment (gloves, goggles, lab coat).

Conclusion

This guide details a reliable and scalable synthetic route for the enantioselective preparation of this compound from (S)-proline. The strategy relies on well-established chemical transformations, including Boc protection, Weinreb amide formation, and a key Grignard addition. The presented protocol is designed to be a valuable resource for researchers in medicinal chemistry and catalysis, providing a solid foundation for the synthesis of this and other structurally novel chiral pyrrolidine derivatives.

References

- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cycliz

- Enantioselective Synthesis of 2-Substituted Pyrrolidines via Intramolecular Reductive Amin

- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cycliz

- Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Publishing.

- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd

- Construction of chiral 1,2-cycloalkanopyrrolidines from L-proline using ring closing met

- Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. NIH.

- Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Publishing.

- Proline: Not Your Typical Amino Acid?. New Reactions.

- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH.

- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd

- Enantioselective Synthesis of 2-Substituted Pyrrolidines via Intramolecular Reductive Amin

- Pyrrolidine synthesis. Organic Chemistry Portal.

- Results obtained using chiral pyrrolidine-containing organocatalysts in the asymmetric addition of aldehydes to nitroalkenes leading to nitroaldehydes 2..

- Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)

- Pyrrolidine-Based Chiral Quaternary Alkylammonium Ionic Liquids as Organocatalysts for Asymmetric Michael Additions. Scilit.

- 2-(2-Methoxypropan-2-yl)pyrrolidine. MySkinRecipes.

Sources

- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(2-Methoxypropan-2-yl)pyrrolidine [myskinrecipes.com]

- 4. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (2S)-2-(2-methoxypropan-2-yl)pyrrolidine: A Chiral Auxiliary for Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword

The relentless pursuit of stereochemically pure compounds in pharmaceutical and agrochemical research underscores the critical importance of robust and efficient asymmetric synthesis methodologies. Chiral auxiliaries, which guide the stereochemical outcome of a reaction, are indispensable tools in this endeavor. Among the diverse array of these molecules, those built upon the pyrrolidine scaffold have proven to be exceptionally versatile and effective. This guide provides an in-depth technical overview of (2S)-2-(2-methoxypropan-2-yl)pyrrolidine , a chiral auxiliary derived from the readily available chiral pool starting material, (S)-proline. This document will serve as a comprehensive resource, detailing its chemical identity, synthesis, spectroscopic characterization, and applications in asymmetric synthesis, thereby empowering researchers to leverage its full potential in their synthetic campaigns.

Compound Identification and Properties

This compound , also known as (S)-(-)-2-(1-methoxy-1-methylethyl)pyrrolidine, is a chiral pyrrolidine derivative featuring a sterically demanding methoxypropyl group at the 2-position. This structural feature is key to its function as a chiral auxiliary, effectively biasing the approach of incoming reagents to one face of the molecule.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonym(s) | (S)-(-)-2-(1-methoxy-1-methylethyl)pyrrolidine | [1][2] |

| CAS Number | 118971-00-9 | [2][3][4] |

| Molecular Formula | C₈H₁₇NO | [2][3][4] |

| Molecular Weight | 143.23 g/mol | [2][3][4] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | - |

| Storage | Sealed in dry conditions at 2-8°C is recommended for long-term stability. | [2][4] |

The Strategic Importance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged structure in medicinal chemistry and natural product synthesis.[5] Its prevalence in over 20 FDA-approved drugs highlights its significance.[5] The non-planar, five-membered ring provides a rigid scaffold that can be readily functionalized, allowing for the precise spatial arrangement of substituents. When derived from natural amino acids like proline, the inherent chirality of the starting material can be effectively translated into the target molecules, making them invaluable building blocks in asymmetric synthesis.[6]

Synthesis of this compound

Diagram 1: Plausible Synthetic Pathway

Caption: A plausible synthetic route to the target compound from (S)-proline.

Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on established synthetic methodologies for analogous transformations and should be optimized for specific laboratory conditions.

Step 1: N-Protection of (S)-Proline

-

Dissolve (S)-proline in a suitable solvent system (e.g., a mixture of dioxane and water).

-

Add a base, such as sodium hydroxide, to deprotonate the carboxylic acid.

-

Add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture and extract the N-Boc-(S)-proline with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Formation of the Weinreb Amide

-

Dissolve N-Boc-(S)-proline in a suitable aprotic solvent (e.g., dichloromethane).

-

Add a coupling agent (e.g., EDC or DCC) and an activator (e.g., HOBt).

-

Add N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

-

Stir the reaction mixture at room temperature until completion.

-

Work up the reaction by washing with aqueous solutions to remove byproducts and purify by column chromatography.

Step 3 & 4: Grignard Additions to form the Tertiary Alcohol

-

Dissolve the Weinreb amide in an anhydrous ether solvent (e.g., THF or diethyl ether) and cool to 0 °C under an inert atmosphere.

-

Add a solution of methylmagnesium bromide (MeMgBr) dropwise. The first equivalent will form the ketone intermediate.

-

Add a second equivalent of MeMgBr to the in-situ formed ketone to generate the tertiary alcohol.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry, and purify.

Step 5: Williamson Ether Synthesis

-

Dissolve the tertiary alcohol in an anhydrous aprotic solvent (e.g., THF).

-

Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the alcohol.

-

Add methyl iodide (MeI) and allow the reaction to warm to room temperature.

-

Monitor the reaction for the formation of the methyl ether.

-

Quench the reaction with water and extract the product.

Step 6: N-Deprotection

-

Dissolve the N-Boc protected pyrrolidine derivative in dichloromethane.

-

Add an excess of trifluoroacetic acid (TFA) and stir at room temperature.

-

Monitor the reaction for the removal of the Boc group.

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a base (e.g., aqueous sodium bicarbonate) and extract the free amine product.

-

Purify the final product, for example, by distillation under reduced pressure.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are not readily found, this section provides expected spectroscopic features based on its structure and data from analogous compounds. Researchers who synthesize this compound should perform a full suite of spectroscopic analyses for confirmation.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - A singlet for the methoxy (-OCH₃) protons. - Two singlets for the diastereotopic methyl protons of the isopropyl group. - A complex multiplet for the proton at the C2 position of the pyrrolidine ring. - Multiplets for the pyrrolidine ring protons (C3, C4, C5). - A broad singlet for the N-H proton. |

| ¹³C NMR | - A quaternary carbon signal for the C2 of the propan-2-yl group. - A signal for the methoxy carbon. - Signals for the two methyl carbons of the isopropyl group. - Signals for the five carbons of the pyrrolidine ring. |

| IR (Infrared) | - A broad absorption in the 3300-3500 cm⁻¹ region corresponding to the N-H stretch. - C-H stretching absorptions just below 3000 cm⁻¹. - A C-O stretching absorption in the 1050-1150 cm⁻¹ region for the ether linkage. - N-H bending vibrations around 1600 cm⁻¹. |

| MS (Mass Spec.) | - A molecular ion peak [M]⁺. - A prominent fragment resulting from the loss of a methyl group [M-15]⁺. - A fragment corresponding to the loss of a methoxy group [M-31]⁺. - A base peak likely corresponding to the iminium ion formed by cleavage of the C-C bond between the pyrrolidine ring and the side chain. |

Applications in Asymmetric Synthesis

This compound is primarily utilized as a chiral auxiliary in asymmetric synthesis, particularly in aldol and alkylation reactions.[1][7] The general workflow for its application is depicted below.

Diagram 2: Workflow for Asymmetric Alkylation

Caption: General workflow for the use of the title compound as a chiral auxiliary.

The bulky 2-(2-methoxypropan-2-yl) group effectively shields one face of the enolate derived from the corresponding amide, directing the approach of an electrophile to the opposite face. This results in a high degree of diastereoselectivity in the alkylation or aldol addition step. The chiral auxiliary can then be cleaved under appropriate conditions to yield the desired enantiomerically enriched product and can often be recovered for reuse.

The use of such chiral pyrrolidine derivatives is a well-established strategy in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients (APIs).[5][9] For instance, substituted pyrrolidines are key components in drugs for a wide range of therapeutic areas, including antivirals, anticancer agents, and treatments for central nervous system disorders.[6][10]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable chiral auxiliary for asymmetric synthesis, offering a reliable method for the stereocontrolled formation of carbon-carbon bonds. Its synthesis from the readily available and inexpensive chiral pool material, (S)-proline, makes it an attractive choice for both academic and industrial research. The structural rigidity of the pyrrolidine ring, combined with the steric hindrance provided by the 2-substituent, allows for high levels of stereoselectivity in key transformations. As the demand for enantiomerically pure compounds continues to grow, the utility of well-designed chiral auxiliaries like this compound will undoubtedly remain a cornerstone of modern synthetic chemistry.

References

-

Andersson, F. (2002). 1. Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds [Licentiate thesis, KTH]. DiVA portal. [Link]

-

Andersson, F. (2002). 1. Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds. ResearchGate. [Link]

-

Andersson, F. (n.d.). Fredrik Andersson Ph. Lic/Research engineer Organic synthesis (Semiochemicals, sequestrants, asymmetric reactions) at Mid Sweden University. ResearchGate. Retrieved January 15, 2026, from [Link]

-

D'hooghe, M., & De Kimpe, N. (2006). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 25(15), 3457. [Link]

-

DiVA portal. (2017). Synthesis of substituted pyrrolidines. DiVA portal. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0255245). HMDB. Retrieved January 15, 2026, from [Link]

-

KTH Diva. (2002). 1. Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds. KTH Diva. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

-

National Center for Biotechnology Information. (n.d.). (S)-(+)-2-(Methoxymethyl)pyrrolidine. PubChem. Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine. PubChem. Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). (2S)-2-methoxy-2-methylpyrrolidine. PubChem. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (2012). Enantioselective Synthesis of the Pyrrolidine Core of Endothelin Antagonist ABT‐627 (Atrasentan) via 1,2‐Oxazines. ResearchGate. [Link]

-

ResearchGate. (2019). Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

-

SpectraBase. (n.d.). (S)-2-(1"-Methoxy-1"-methylethyl)-1-[(1'-methyl-2'-phenylethyl)sulfonyl]-pyrrolidine - Optional[MS (GC)] - Spectrum. SpectraBase. Retrieved January 15, 2026, from [Link]

-

SpectraBase. (n.d.). Pyrrolidine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved January 15, 2026, from [Link]

-

SpectraBase. (n.d.). Pyrrolidine - Optional[1H NMR] - Spectrum. SpectraBase. Retrieved January 15, 2026, from [Link]

-

SpectraBase. (n.d.). Pyrrolidine - Optional[FTIR] - Spectrum. SpectraBase. Retrieved January 15, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. diva-portal.org [diva-portal.org]

- 3. spectrabase.com [spectrabase.com]

- 4. chemscene.com [chemscene.com]

- 5. enamine.net [enamine.net]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1. Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds [kth.diva-portal.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

A Technical Guide to (2S)-2-(2-methoxypropan-2-yl)pyrrolidine: A Chiral Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of (2S)-2-(2-methoxypropan-2-yl)pyrrolidine, a chiral synthetic intermediate with significant potential in pharmaceutical research. By exploring its structural features, synthetic pathways, and role in the development of bioactive molecules, this document serves as a valuable resource for professionals engaged in the design and synthesis of novel therapeutics, particularly those targeting the central nervous system (CNS) and enzymatic pathways.

Molecular and Physicochemical Profile

This compound is a substituted pyrrolidine characterized by a stereocenter at the C2 position of the pyrrolidine ring and a bulky 2-methoxypropan-2-yl group. This unique combination of a chiral nitrogen-containing heterocycle and a sterically demanding substituent imparts specific conformational constraints that are highly desirable in medicinal chemistry. These features can enhance metabolic stability and improve binding affinity to biological targets.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₇NO | [1] |

| Molecular Weight | 143.23 g/mol | [1] |

| CAS Number | 118971-00-9 | |

| Boiling Point | 173.5°C | [1] |

| Storage Temperature | 2-8°C | [1] |

The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in a multitude of natural products and FDA-approved pharmaceuticals.[2] Its prevalence is attributed to several key factors:

-

Three-Dimensionality: The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the exploration of a wider range of chemical space compared to flat, aromatic systems. This three-dimensionality is crucial for establishing precise steric and electronic interactions with the complex topographies of protein binding sites.[2]

-

Stereochemistry: The pyrrolidine scaffold can incorporate multiple stereocenters, enabling the synthesis of stereochemically pure compounds. This is of paramount importance as different enantiomers of a drug can exhibit vastly different pharmacological activities and safety profiles.[3]

-

Modularity: The pyrrolidine ring can be readily functionalized at various positions, allowing for the systematic modification of a molecule's properties to optimize its potency, selectivity, and pharmacokinetic profile.

The introduction of a chiral substituent at the C2 position, as seen in this compound, provides a key handle for influencing the overall stereochemistry of the final drug molecule.

Synthesis of Chiral 2-Substituted Pyrrolidines: An Overview

The enantioselective synthesis of 2-substituted pyrrolidines is a well-established area of organic chemistry, with several robust strategies available to researchers. The choice of synthetic route often depends on the desired scale, the nature of the substituent, and the availability of starting materials.

Chiral Pool Synthesis

One common approach is to utilize readily available chiral starting materials, often referred to as the "chiral pool." Natural amino acids, such as L-proline, are excellent starting points for the synthesis of chiral pyrrolidine derivatives. The inherent stereochemistry of the starting material is carried through the synthetic sequence to yield an enantiomerically pure product.

Asymmetric Catalysis

More modern approaches employ asymmetric catalysis to induce chirality. This can involve the use of chiral catalysts, such as transition metal complexes with chiral ligands, to effect stereoselective transformations.

-

Intramolecular Reductive Amination: This powerful method involves the cyclization of a linear precursor containing a ketone and a protected amine. The use of a chiral catalyst, often based on iridium or rhodium, in the presence of a reducing agent, leads to the formation of the chiral pyrrolidine in high enantiomeric excess.[4][5]

-

Biocatalysis: Enzymes, such as transaminases, are increasingly being used for the synthesis of chiral amines. These biocatalysts can exhibit exquisite stereoselectivity, providing access to either enantiomer of a target molecule with high purity. Transaminases can be employed to trigger the cyclization of ω-haloketones, yielding chiral 2-substituted pyrrolidines.[6][7]

Caption: Overview of synthetic strategies for chiral 2-substituted pyrrolidines.

Applications in Drug Development

The structural features of this compound make it a valuable intermediate in the synthesis of a range of bioactive molecules.

Central Nervous System (CNS) Agents

The pyrrolidine scaffold is a common feature in drugs targeting the CNS. The conformational rigidity imparted by the ring system can help to pre-organize the molecule for optimal binding to CNS receptors. The lipophilicity of the 2-methoxypropan-2-yl group can also be advantageous for crossing the blood-brain barrier, a critical requirement for CNS-active drugs.

Enzyme Inhibitors

The stereochemically defined structure of this compound makes it an attractive building block for the design of potent and selective enzyme inhibitors. The pyrrolidine nitrogen can act as a key hydrogen bond acceptor or donor, while the chiral substituent can probe specific pockets within an enzyme's active site, leading to enhanced binding affinity and selectivity.[1]

Caption: Key properties and applications of this compound.

Safety and Handling

Conclusion

This compound represents a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its unique structural and stereochemical features make it particularly well-suited for applications in the development of CNS agents and enzyme inhibitors. A thorough understanding of its properties and the synthetic methodologies for its incorporation into larger molecules will continue to be of great interest to the drug discovery and development community.

References

-

Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. [Link]

-

Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Chemical Reviews. [Link]

-

Enantioselective Synthesis of 2-Substituted Pyrrolidines via Intramolecular Reductive Amination. Semantic Scholar. [Link]

-

2-(2-Methoxypropan-2-yl)pyrrolidine. MySkinRecipes. [Link]

- Chiral pyrrolidine derivatives, and methods for preparing compounds thereof.

-

2-(Methoxymethyl)pyrrolidine. PubChem. [Link]

-

1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0243915). Human Metabolome Database. [Link]

- Pyrrolidine derivatives, pharmaceutical compositions and uses thereof.

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

[(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanol. PubChem. [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. [Link]

-

Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Dalton Transactions. [Link]

-

Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Chem. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. [Link]

-

Drug Discovery Patents. Charles River Laboratories. [Link]

-

2-Pyrrolidone - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

S-2-{ [ (2'-Methoxyethoxy)methoxy ]methyl} pyrrolidine - Optional[13C NMR]. SpectraBase. [Link]

-

(S)-(+)-2-(Methoxymethyl)pyrrolidine. PubChem. [Link]

-

(2S)-2-methoxy-2-methylpyrrolidine. PubChem. [Link]

-

Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

-

Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules. [Link]

-

Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ResearchGate. [Link]

-

Small molecule conformational preferences derived from crystal structure data. A medicinal chemistry focused analysis. Journal of Medicinal Chemistry. [Link]

-

2‐Methoxypropanol‐1. Publisso. [Link]

-

Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry. [Link]

-

2-Methoxypropane. PubChem. [Link]

-

Mayr's Database Of Reactivity Parameters. Molecule(S)-2-(methoxymethyl)pyrrolidine. [Link]

-

2-Methoxy-1-propanol. PubChem. [Link]

-

Propane, 2-methoxy-2-methyl-. NIST WebBook. [Link]

-

Introductory note on the 13C NMR spectrum of 2-methoxypropane. Doc Brown's Chemistry. [Link]

Sources

- 1. 2-(2-Methoxypropan-2-yl)pyrrolidine [myskinrecipes.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20060025468A1 - Chiral pyrrolidine derivatives, and methods for preparing compounds thereof - Google Patents [patents.google.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. [PDF] Enantioselective Synthesis of 2-Substituted Pyrrolidines via Intramolecular Reductive Amination | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data (NMR, IR, MS) for (2S)-2-(2-methoxypropan-2-yl)pyrrolidine

An In-depth Technical Guide to the Spectroscopic Characterization of (2S)-2-(2-methoxypropan-2-yl)pyrrolidine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, predictive analysis of the key spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the chiral synthetic intermediate, this compound. This compound, with the molecular formula C₈H₁₇NO and a molecular weight of 143.23 g/mol , serves as a valuable building block in medicinal chemistry, particularly in the development of central nervous system agents and enzyme inhibitors where its substituted pyrrolidine ring offers conformational rigidity.[1] This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to explain the causal reasoning behind spectral predictions and outlines robust, self-validating protocols for the empirical acquisition and interpretation of this data. The guide synthesizes theoretical principles with practical, field-proven methodologies to ensure the unambiguous structural confirmation and purity assessment of this critical molecule.

Introduction to Spectroscopic Strategy

The Target Molecule: this compound

The structural integrity of a synthetic building block is the bedrock of successful drug discovery and development. For this compound, its unique architecture—a chiral pyrrolidine ring substituted with a sterically demanding 2-methoxypropan-2-yl group—necessitates a multi-faceted analytical approach for unambiguous characterization.

Structure:

-

Molecular Formula: C₈H₁₇NO

-

Molecular Weight: 143.23 g/mol [1]

-

Key Features: Chiral center at C2 of the pyrrolidine ring, a secondary amine, and an ether linkage.

The Analytical Trinity: MS, IR, and NMR

No single analytical technique provides a complete structural picture. Our strategy relies on the synergistic interplay of three core spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and gain insight into the molecular framework through controlled fragmentation.

-

Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the complete carbon-hydrogen framework, providing detailed information about the connectivity and stereochemistry of the molecule.

This guide will first predict the expected outcome from each technique based on established chemical principles and then provide a standardized protocol for acquiring this data.

Mass Spectrometry (MS): Deconstructing the Molecule

Guiding Principles: The Nitrogen Rule and α-Cleavage

In the analysis of amines, two principles are paramount for predictable fragmentation.

-

The Nitrogen Rule: An organic molecule containing an odd number of nitrogen atoms will have an odd nominal molecular weight.[2][3] This serves as an immediate check for the presence of the pyrrolidine nitrogen.

-

α-Cleavage: The most characteristic fragmentation pathway for amines is the cleavage of a C-C bond adjacent (alpha) to the nitrogen atom.[3][4] This process results in the formation of a resonance-stabilized iminium cation, which is often the most abundant fragment (the base peak) in the spectrum.[4]

Predicted Mass Spectrum for this compound

-

Molecular Ion (M⁺•): The molecular ion peak is predicted at an m/z of 143 . The odd value is in direct agreement with the Nitrogen Rule for a molecule containing a single nitrogen atom.[2] Acyclic aliphatic amines often show weak molecular ion peaks, but cyclic amines tend to produce a more discernible M⁺• peak.[4][5]

-

Major Fragmentation Pathway: The most probable fragmentation is the α-cleavage of the bond between the pyrrolidine ring and the 2-methoxypropan-2-yl substituent. This is the most favored pathway as it results in the loss of the largest possible alkyl radical, a thermodynamically stable tertiary radical.

The predicted major fragmentation is illustrated below:

Caption: Predicted MS fragmentation pathway.

This cleavage would generate a stable iminium cation at m/z = 70 (C₄H₈N⁺), which is predicted to be the base peak. The neutral loss would be the 2-methoxypropan-2-yl radical (mass = 73).

Experimental Protocol: Acquiring the Mass Spectrum

This protocol describes a standard method using Gas Chromatography-Mass Spectrometry (GC-MS), suitable for a volatile, thermally stable compound like the target molecule.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup (GC):

-

Injector: Set to 250 °C.

-

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

-

-

Instrument Setup (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

-

Analysis: Inject 1 µL of the sample. The resulting total ion chromatogram (TIC) will show the retention time of the compound, and the mass spectrum can be extracted from this peak.

-

Validation: Confirm the molecular weight from the molecular ion peak (m/z 143) and verify the presence of the predicted base peak (m/z 70).

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Guiding Principles: Characteristic Vibrational Modes

IR spectroscopy probes the vibrations of molecular bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for qualitative functional group analysis. For our target molecule, we are interested in the signatures for the N-H (secondary amine), C-H (alkane), and C-O (ether) bonds.

Predicted IR Absorption Bands

The following table summarizes the key absorptions expected in the IR spectrum.

| Predicted Frequency (cm⁻¹) | Bond Vibration | Functional Group | Expected Intensity & Shape |

| ~3350 | N-H Stretch | Secondary Amine | Weak to medium, sharp[3] |

| 2950-2850 | C-H Stretch | Alkane (CH₂, CH₃) | Strong, sharp |

| ~1450 | C-H Bend | Alkane (CH₂) | Medium |

| 1250-1000 | C-N Stretch | Aliphatic Amine | Medium[6] |

| 1150-1085 | C-O Stretch | Ether | Strong |

The N-H stretching absorption in secondary amines is typically a single, sharp peak, which distinguishes it from the broader O-H stretch of alcohols and the paired peaks of primary amines.[3] The sharpness is due to the lesser degree of hydrogen bonding in amines compared to alcohols.[7]

Experimental Protocol: Acquiring the FT-IR Spectrum

This protocol describes the use of a thin film on a salt plate, ideal for a liquid sample.

-

Sample Preparation: Ensure the sample is free of water and solvents, as these have strong IR absorptions that can obscure the spectrum.

-

Background Scan: With an empty sample compartment, run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place one drop of the neat liquid sample onto a KBr or NaCl salt plate. Place a second plate on top to create a thin capillary film.

-

Data Acquisition: Place the salt plate assembly in the spectrometer's sample holder. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Validation: Correlate the major absorption bands with the predicted frequencies to confirm the presence of the secondary amine, alkane, and ether functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. By analyzing the chemical environment of each proton (¹H) and carbon (¹³C) atom, we can piece together the molecular skeleton.

Predicted ¹H NMR Spectrum

Based on the molecule's structure, we predict 8 unique proton signals. The pyrrolidine ring protons will be complex due to diastereotopicity and overlapping signals.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.30 | s | 3H | O-CH₃ | Singlet, deshielded by the adjacent oxygen atom. |

| ~3.0-3.2 | m | 1H | N-CH -C(O) | Multiplet, deshielded by both the nitrogen and the adjacent quaternary carbon. |

| ~2.8-3.0 | m | 2H | N-CH₂ | Multiplet, protons adjacent to the nitrogen atom. |

| ~1.8-2.0 | br s | 1H | N-H | Broad singlet, exchangeable with D₂O. Position is concentration-dependent. |

| ~1.6-1.9 | m | 4H | -CH₂ -CH₂ - | Complex multiplets from the C3 and C4 protons of the pyrrolidine ring. |

| ~1.20 | s | 6H | C-(CH₃ )₂ | Two equivalent methyl groups on the quaternary carbon, appearing as a single sharp singlet. |

Predicted ¹³C NMR Spectrum

The molecule has 8 carbon atoms, and due to its asymmetry, we predict 8 distinct signals in the proton-decoupled ¹³C NMR spectrum.

| Predicted δ (ppm) | Assignment | Rationale |

| ~75 | C (CH₃)₂OCH₃ | Quaternary carbon, deshielded by the directly attached oxygen. |

| ~65 | N-C H-C(O) | C2 of the pyrrolidine ring, deshielded by nitrogen. |

| ~50 | O-C H₃ | Methyl group of the ether, deshielded by oxygen. |

| ~47 | N-C H₂ | C5 of the pyrrolidine ring, adjacent to nitrogen. |

| ~28 | C-(C H₃)₂ | The two equivalent methyl carbons attached to the quaternary center. |

| ~26 | Pyrrolidine C 4 | Methylene carbon of the pyrrolidine ring. |

| ~24 | Pyrrolidine C 3 | Methylene carbon of the pyrrolidine ring. |

Experimental Protocol: Acquiring NMR Spectra

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be tuned and the magnetic field shimmed to ensure homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: 16 scans, 30° pulse angle, 2-second relaxation delay.

-

-

¹³C NMR Acquisition:

-

Acquire a standard proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).

-

Typical parameters: 512 scans, 30° pulse angle, 2-second relaxation delay.

-

-

Data Processing: Fourier transform the acquired free induction decays (FIDs). Phase the spectra and integrate the ¹H signals. Reference the spectra to the TMS signal at 0.00 ppm.

-

Validation: Compare the observed chemical shifts, integrations, and multiplicities to the predicted values to confirm the carbon-hydrogen framework. Advanced 2D NMR experiments like COSY and HSQC can be used for definitive assignment of all signals.

Integrated Analysis: A Self-Validating Workflow

The true power of spectroscopy lies in integrating the data from all three techniques. This workflow ensures a self-validating system where each piece of data corroborates the others, leading to an unambiguous structural assignment.

Caption: Integrated workflow for structural verification.

Conclusion

The structural characterization of this compound is achieved through a systematic and integrated application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. This guide provides the predicted spectroscopic signatures based on fundamental chemical principles, offering a benchmark for empirical data. Adherence to the outlined protocols will enable researchers to confirm the identity, structure, and purity of this valuable synthetic intermediate with a high degree of confidence, ensuring the quality and reliability of materials used in advanced research and drug development.

References

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [2]

-

JoVE. (2023). Mass Spectrometry of Amines. [4]

-

Michigan State University Department of Chemistry. Infrared Spectrometry.

-

Michigan State University Department of Chemistry. Infrared Spectroscopy. [6]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry. [3]

-

JoVE. (2024). Mass Spectrometry: Amine Fragmentation. [8]

-

SpectraBase. Pyrrolidine - Optional[1H NMR] - Spectrum. [9]

-

Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [5]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031642). [10]

-

ResearchGate. (2020). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400...). [11]

-

ChemicalBook. Pyrrolidine(123-75-1) 13C NMR spectrum. [12]

-

ResearchGate. (2018). 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm).... [13]

-

ChemicalBook. 1-Methylpyrrolidine(120-94-5) 13C NMR spectrum. [14]

-

SpectraBase. Pyrrolidine. [15]

-

The Royal Society of Chemistry. (2014). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [16]

-

Chemistry Stack Exchange. (2019). Why are N-H stretching vibrations often sharp and not broad?. [7]

-

The Journal of Chemical Physics. (1984). High resolution infrared spectroscopy of the ν1 (NH stretch) and ν2 (CH stretch) bands of HCNH+. [17]

-

SpectraBase. Pyrrolidine - Optional[13C NMR] - Chemical Shifts. [18]

-

University of Colorado Boulder, Department of Chemistry. IR Chart. [19]

-

MySkinRecipes. 2-(2-Methoxypropan-2-yl)pyrrolidine. [1]

Sources

- 1. 2-(2-Methoxypropan-2-yl)pyrrolidine [myskinrecipes.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. Video: Mass Spectrometry of Amines [jove.com]

- 5. GCMS Section 6.15 [people.whitman.edu]

- 6. Infrared Spectrometry [www2.chemistry.msu.edu]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031642) [hmdb.ca]

- 11. researchgate.net [researchgate.net]

- 12. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. 1-Methylpyrrolidine(120-94-5) 13C NMR spectrum [chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. rsc.org [rsc.org]

- 17. pubs.aip.org [pubs.aip.org]

- 18. spectrabase.com [spectrabase.com]

- 19. orgchemboulder.com [orgchemboulder.com]

Foreword: The Pyrrolidine Scaffold—A Privileged Structure in Modern Drug Discovery

An In-Depth Technical Guide to the Structural Analysis of Chiral Pyrrolidine Derivatives

The five-membered nitrogen-containing heterocyclic ring of pyrrolidine is a cornerstone in medicinal chemistry.[1][2] Its prevalence is not accidental; the pyrrolidine scaffold offers a unique combination of structural rigidity, three-dimensionality from its non-planar "puckered" conformations, and the capacity for stereochemical diversity with up to four stereogenic centers.[1][3] These features allow for precise spatial orientation of functional groups, which is critical for selective interaction with biological targets. Consequently, pyrrolidine derivatives are integral components of numerous FDA-approved drugs, targeting a wide range of diseases from cancer to central nervous system disorders.[2][3]

Given that enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles, the unambiguous determination of the three-dimensional structure and absolute stereochemistry of pyrrolidine derivatives is not merely an academic exercise—it is a regulatory and safety imperative. This guide provides researchers, scientists, and drug development professionals with an in-depth, field-proven perspective on creating a robust, multi-faceted strategy for the structural elucidation of these vital compounds. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring a self-validating and authoritative approach to structural analysis.

Chapter 1: The Genesis of Chirality—Context from Synthesis

The journey of structural analysis begins with synthesis. Chiral pyrrolidines are most commonly accessed through two primary routes: functionalization of a pre-existing chiral molecule (the "chiral pool" approach), often using natural amino acids like L-proline or 4-hydroxy-L-proline, or through asymmetric synthesis, where chirality is induced in an achiral precursor.[4] Methods like asymmetric 1,3-dipolar cycloadditions, organocatalyzed Michael additions, and intramolecular C-H amination have become powerful tools for creating stereochemically rich pyrrolidine cores.[5][6]

The choice of synthetic route directly influences the analytical challenges. A synthesis starting from L-proline may be expected to yield a specific enantiomer, but side reactions or epimerization can compromise stereochemical integrity. Asymmetric catalysis, while powerful, rarely provides 100% enantiomeric excess (e.e.). Therefore, the first directive of our analytical workflow is to assume nothing and verify everything. The purpose of structural analysis is to confirm the expected outcome and rigorously quantify the stereochemical purity of the final product.

Chapter 2: An Integrated Workflow for Structural Elucidation

No single analytical technique can provide a complete structural picture. A robust analysis is an integrated, multi-technique approach where the results from each method corroborate and complement the others. The choice and sequence of techniques are guided by the specific questions being asked at each stage of the investigation, from confirming basic connectivity to defining absolute stereochemistry.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Unveiling the Engine of Asymmetric Synthesis: The Mechanism of Action for Pyrrolidine-Based Organocatalysts

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolidine Scaffold - From Nature's Blueprint to a Pillar of Modern Catalysis

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2] Its significance, however, extends deep into the realm of synthetic chemistry, where it has become a cornerstone of asymmetric organocatalysis.[3][4] The journey of pyrrolidine-based catalysts from a forgotten academic curiosity to an indispensable tool began in the 1970s with the Hajos-Parrish-Eder-Sauer-Wiechert reaction, an intramolecular aldol reaction catalyzed by the simple amino acid, L-proline.[3][5][6] Yet, its true potential was unlocked in 2000 through the seminal works of List, Barbas, and MacMillan, which marked the dawn of modern asymmetric organocatalysis.[3][5]

These catalysts offer an elegant, metal-free approach to constructing complex chiral molecules with high stereocontrol.[6][7] Their power lies in their ability to activate carbonyl compounds through two distinct, yet complementary, mechanistic pathways: Enamine Catalysis and Iminium Ion Catalysis .[7][8][9] This guide provides an in-depth exploration of these core mechanisms, elucidating the principles of catalyst-substrate interaction, stereochemical control, and practical application that empower researchers to rationally design and execute highly selective organic transformations.

Chapter 1: The Nucleophilic Pathway - Enamine Catalysis

Enamine catalysis leverages the formation of a transient, nucleophilic enamine intermediate from the reaction of a chiral secondary amine (the pyrrolidine catalyst) and a carbonyl compound (typically an aldehyde or ketone).[8] This process fundamentally alters the electronic character of the substrate, transforming the electrophilic carbonyl carbon's α-position into a potent nucleophile, mirroring the function of a pre-formed enolate but within a catalytic, asymmetric environment.

The Catalytic Cycle: A Step-by-Step Mechanistic Walkthrough

The catalytic cycle for enamine activation is a self-validating system, beginning and ending with the regenerated chiral amine catalyst.

-

Enamine Formation: The cycle commences with the rapid and reversible condensation of the pyrrolidine catalyst with a carbonyl substrate. This forms a carbinolamine intermediate, which then dehydrates to generate a transient iminium ion. A subsequent deprotonation at the α-carbon yields the key nucleophilic enamine species.[8][10] The efficiency of this step is a key reason for the prevalence of the pyrrolidine scaffold; it forms enamines much more readily and results in a more nucleophilic intermediate compared to other cyclic amines like piperidine.[8]

-

Nucleophilic Attack: The chiral enamine, now acting as a "super-enolate," attacks an external electrophile (e.g., an aldehyde in an aldol reaction, or a Michael acceptor). The inherent chirality of the catalyst backbone dictates the facial selectivity of this attack, leading to the creation of a new stereocenter.

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is then hydrolyzed by water, releasing the functionalized, chiral product and regenerating the pyrrolidine catalyst, allowing it to re-enter the catalytic cycle.

The Source of Stereocontrol

In catalysts like L-proline, the stereochemical outcome is not merely a result of steric hindrance. The carboxylic acid group plays a critical role, acting as an intramolecular acid/base and a hydrogen-bond donor.[6][8] It can coordinate with the electrophile, organizing the transition state into a rigid, chair-like conformation that favors attack from one specific face, thereby ensuring high enantioselectivity.[11]

Chapter 3: Practical Application & Experimental Protocols

The theoretical understanding of these mechanisms directly informs experimental design. The choice of catalyst, solvent, and additives is a deliberate decision aimed at favoring one catalytic cycle over another and optimizing stereochemical outcomes.

Data Presentation: Catalyst Performance Comparison

The versatility of pyrrolidine-based catalysts is evident in their broad applicability. The following table summarizes representative data for key transformations, showcasing the high levels of efficiency and stereocontrol achievable.

| Reaction Type | Catalyst | Substrate 1 | Substrate 2 | Yield (%) | ee (%) | Reference |

| Aldol Reaction | L-Proline (20 mol%) | Acetone | 4-Nitrobenzaldehyde | 68 | 76 | List et al., 2000 [5] |

| Michael Addition | (S)-Diarylprolinol Silyl Ether (10 mol%) | Propanal | trans-β-Nitrostyrene | 95 | 99 | Hayashi et al., 2005 |

| Diels-Alder | MacMillan Catalyst (5 mol%) | Acrolein | Cyclopentadiene | 82 | 94 | MacMillan et al., 2000 |

| Michael Addition | (R)-pyrrolidin-2-yl squaramide | Cyclohexanone | β-nitrostyrene | 98 | 99 | ResearchGate Data [11] |

| Aldol-Michael | Resin-Bound Pyrrolidine | 2-hydroxybenzaldehyde | Cyclohexanone | 78 | 97 | Carpenter et al., 2008 [12] |

Experimental Protocol: Asymmetric Michael Addition of an Aldehyde to Nitro-olefin

This protocol describes a typical procedure for an asymmetric Michael addition catalyzed by a diarylprolinol silyl ether, a classic example of enamine catalysis. This protocol is a self-validating system; adherence to the procedure with the specified catalyst should yield a product with high diastereo- and enantioselectivity.

Methodology:

-

Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the trans-β-nitrostyrene (1.0 mmol, 1.0 eq) and the (S)-diarylprolinol silyl ether catalyst (0.1 mmol, 10 mol%).

-

Solvent Addition: Add anhydrous toluene (2.0 mL).

-

Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add propanal (3.0 mmol, 3.0 eq) dropwise over 5 minutes.

-

Reaction Execution: Stir the reaction mixture vigorously at 0 °C. Monitor the consumption of the limiting reagent (nitrostyrene) by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess aldehyde and solvent.

-

Purification: Purify the crude residue directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired Michael adduct.

-

Analysis: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Causality Behind Choices:

-

Catalyst: The bulky diarylprolinol silyl ether is chosen for its ability to form a well-defined chiral environment around the enamine, ensuring high stereoselectivity through steric shielding. [6]* Solvent: Toluene is a common non-polar solvent that solubilizes the reagents well without interfering with the key hydrogen-bonding interactions in the transition state.

-

Temperature: Lowering the temperature to 0 °C generally enhances enantioselectivity by reducing the thermal energy of the system, making the energy difference between the diastereomeric transition states more significant.

-

Excess Aldehyde: Using an excess of the aldehyde pushes the equilibrium towards enamine formation, ensuring a sufficient concentration of the active nucleophile throughout the reaction.

Conclusion

Pyrrolidine-based organocatalysts are powerful tools in modern organic synthesis, primarily operating through two well-defined mechanistic manifolds: enamine and iminium ion catalysis. Enamine catalysis transforms a carbonyl compound into a potent α-nucleophile, while iminium ion catalysis activates an α,β-unsaturated system, rendering it a powerful β-electrophile. The profound understanding of these mechanisms, particularly the subtle interplay of steric and electronic factors that govern stereocontrol, has enabled chemists to move beyond empirical screening and towards the rational design of catalysts and reactions. This mechanistic insight empowers researchers in drug development and materials science to construct complex, enantiomerically pure molecules with precision, efficiency, and increasing elegance.

References

-

Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]

-

Gualandi, A., & Cozzi, P. G. (2019). Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. ACS Catalysis, 9(6), 5244-5256. [Link]

-

Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. [Link]

-

Michigan State University Department of Chemistry. The Mechanism of Enamine Formation. MSU Chemistry. [Link]

-

White Rose Research Online. Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose University Consortium. [Link]

-

Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

-

Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link]

-

Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). Asymmetric Enamine Catalysis. Chemical Reviews, 107(12), 5471-5569. [Link]

-

Costa, A. M., Cascales, V., Castro-Álvarez, A., & Vilarrasa, J. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega, 7(22), 18361-18374. [Link]

-

Bhat, A. A. (2024). Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines. Current Catalysis, 13(1), 2-24. [Link]

-

Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Odesa I. I. Mechnikov National University. [Link]

-

Erkkilä, A., Pihko, P. M., & Pihko, P. M. (2007). Iminium Catalysis. Chemical Reviews, 107(12), 5416-5470. [Link]

-

Beeson, T. D., Mastracchio, A., Hong, J., Ashton, K., & MacMillan, D. W. C. (2014). Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. PubMed Central. [Link]

-

ResearchGate. Results obtained using chiral pyrrolidine-containing organocatalysts in the asymmetric addition of aldehydes to nitroalkenes leading to nitroaldehydes 2. ResearchGate. [Link]

-

Zhang, R. K., & Arnold, F. H. (2022). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. [Link]

-

Costa, A. M., Cascales, V., Castro-Álvarez, A., & Vilarrasa, J. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Publications. [Link]

-

Raimondi, M. V., Amata, E., & D'Anca, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

-

Semantic Scholar. Computational study of iminium ion formation: effects of amine structure. Semantic Scholar. [Link]

-

Bakulina, O., & Bakulin, O. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Mravcová, D., et al. (2023). Pyrrolidine‐based organocatalysts used in aqueous media. ResearchGate. [Link]

-

Robinson, J. (2023). Reactions affording novel pyrrolidines catalysed by palladium. Lancaster University. [Link]

-

Procter, D. J., & West, T. H. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. [Link]

-

Carpenter, R. D., Fettinger, J. C., Lam, K. S., & Kurth, M. J. (2008). Asymmetric Catalysis: Resin-Bound Hydroxyprolylthreonine Derivatives in Enamine-Mediated Reactions. Angewandte Chemie International Edition, 47(34), 6407-6410. [Link]

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]

- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Enamine Formation [www2.chemistry.msu.edu]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

The Genesis of a Third Pillar: An In-depth Technical Guide to the Discovery and History of Asymmetric Organocatalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of asymmetric synthesis, for decades dominated by the twin pillars of biocatalysis and transition-metal catalysis, underwent a paradigm shift at the turn of the 21st century. The realization that small, purely organic molecules could catalyze stereoselective transformations with remarkable efficiency and precision heralded the dawn of asymmetric organocatalysis. This guide provides a comprehensive exploration of the discovery and historical development of this "third pillar" of catalysis. We will trace its conceptual origins from early, isolated examples to the seminal breakthroughs that ignited a "gold rush" of innovation. This document will dissect the core mechanistic principles—from covalent aminocatalysis to non-covalent hydrogen bonding—that underpin the field. Detailed protocols for foundational reactions, quantitative performance data, and mechanistic diagrams are provided to offer a self-validating and field-proven resource for professionals in chemical research and drug development. The insights herein aim to not only chronicle the history but also to explain the causality behind the experimental choices that shaped this transformative area of chemistry.

A Latent Revolution: Precursors to the Organocatalysis Boom

For much of the 20th century, the prevailing belief among chemists was that only two classes of catalysts existed for precise molecular construction: metals and enzymes.[1] While enzymes offered unparalleled stereocontrol in biological systems, their operational limitations often hindered broader synthetic application. Transition-metal catalysts provided a powerful synthetic toolkit, a fact underscored by multiple Nobel Prizes, but often required anhydrous, anaerobic conditions and involved costly or toxic heavy metals.[2][3]

However, the catalytic potential of small organic molecules was not entirely unknown, though these instances were largely regarded as chemical curiosities rather than a generalizable strategy.[4] The first significant breakthrough came in the early 1970s from two independent industrial research groups. The Hajos-Parrish-Eder-Sauer-Wiechert reaction demonstrated that the simple, naturally occurring amino acid L-proline could catalyze an intramolecular aldol reaction to form a key steroid intermediate with high enantioselectivity.[5][6] This reaction, which produces the Wieland-Miescher ketone, was a landmark achievement, yet it did not immediately spark a wider revolution.[7] It was considered a special case, its full mechanistic implications and broader potential remaining latent for nearly three decades.

The true genesis of modern organocatalysis can be pinpointed to the year 2000, with the near-simultaneous publication of two groundbreaking papers. Benjamin List, then at the Scripps Research Institute, questioned why nature required an entire complex enzyme (Class I aldolases) for aldol reactions when perhaps only one or two key amino acids in the active site were responsible for catalysis.[8] He demonstrated that L-proline alone could effectively catalyze the intermolecular asymmetric aldol reaction, a much broader and more challenging transformation than the intramolecular version from the 1970s.

Concurrently, and independently, David MacMillan at the University of California, Berkeley, sought to develop a general strategy for enantioselective catalysis that would avoid the practical issues of metal catalysts. He designed a small chiral organic molecule, an imidazolidinone, to catalyze the Diels-Alder reaction with high enantioselectivity.[9] Crucially, MacMillan also coined the term "organocatalysis" in his manuscript, giving a name and a conceptual framework to this burgeoning field and signaling to the scientific community that a generalizable third approach to catalysis was at hand.[4]

These two publications acted as a catalyst themselves, igniting an explosion of research that has continued to expand at a remarkable pace.[1][10] The profound impact of their work was formally recognized in 2021, when Benjamin List and David MacMillan were jointly awarded the Nobel Prize in Chemistry "for the development of asymmetric organocatalysis".[11]

Core Mechanistic Principles and Activation Modes

Organocatalysis derives its power from a set of distinct, yet often complementary, modes of substrate activation. Unlike metal catalysts that typically operate via d-orbital interactions, organocatalysts utilize fundamental mechanisms of organic chemistry, broadly categorized into covalent and non-covalent interactions.

Covalent Catalysis: Aminocatalysis

The seminal works of List and MacMillan both fall under the umbrella of aminocatalysis, where a chiral secondary amine catalyst reversibly forms a covalent bond with a carbonyl substrate. This transient interaction generates highly reactive intermediates that are susceptible to stereocontrolled attack by a nucleophile or electrophile.

Pioneered by List's work with proline, enamine catalysis involves the reaction of a chiral secondary amine with a ketone or aldehyde donor to form a nucleophilic enamine intermediate. This process effectively raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, transforming it into a more potent nucleophile, analogous to a pre-formed enolate but without the need for strong bases or harsh conditions. The chirality of the amine catalyst dictates the facial bias of the subsequent reaction with an electrophile.

The catalytic cycle for the proline-catalyzed direct asymmetric aldol reaction serves as the archetypal example: